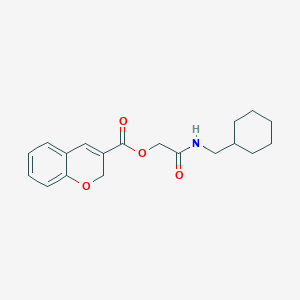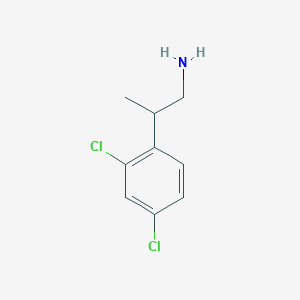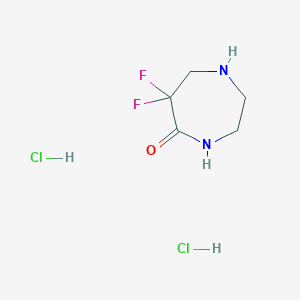
2-Methylquinazoline-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinazoline-4-carbaldehyde oxime is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system substituted with a methyl group at the second position and an oxime functional group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazoline-4-carbaldehyde oxime typically involves the reaction of 2-methylquinazoline-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-Methylquinazoline-4-carbaldehyde+Hydroxylamine Hydrochloride→2-Methylquinazoline-4-carbaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinazoline-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The methyl group at the second position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of 2-methylquinazoline-4-carbaldehyde amine.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylquinazoline-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazoline-4-carbaldehyde: Lacks the oxime group, resulting in different reactivity and applications.
Quinazoline-4-carbaldehyde oxime: Lacks the methyl group, affecting its chemical properties and biological activity.
2-Methylquinazoline: Lacks both the carbaldehyde and oxime groups, leading to distinct chemical behavior.
Uniqueness
2-Methylquinazoline-4-carbaldehyde oxime is unique due to the presence of both the methyl and oxime groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(NE)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c1-7-12-9-5-3-2-4-8(9)10(13-7)6-11-14/h2-6,14H,1H3/b11-6+ |
InChI Key |
LZGZYHSLIYWOKE-IZZDOVSWSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=N1)/C=N/O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
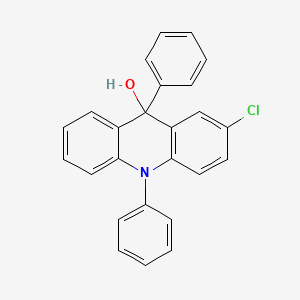
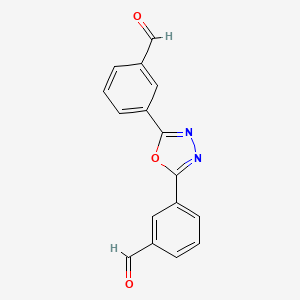
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
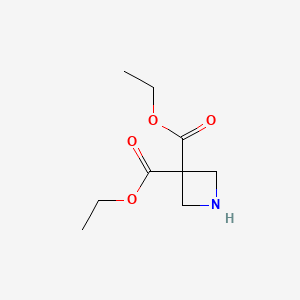
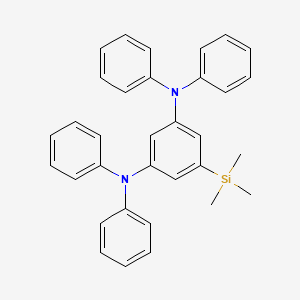
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
